4-Nitrophenyl 6-o-(α-D-glucopyranosyl)-β-D-glucopyranoside is a compound classified as a phenolic glycoside. This compound consists of a phenolic structure linked to a glycosyl moiety, specifically featuring a 4-nitrophenyl group attached to a glucopyranoside. It is known for its potential applications in biochemical research, particularly as a substrate for various enzymes.
This compound falls under the category of organic compounds and is classified as an organooxygen compound. More specifically, it is part of the subclass of carbohydrates and carbohydrate conjugates, which includes compounds that contain sugar units such as D-glucose. Its systematic name is (2S,3R,4S,5S,6S)-2-(4-nitrophenoxy)-6-({[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]sulfanyl}methyl)oxane-3,4,5-triol .
The synthesis of 4-nitrophenyl 6-o-(α-D-glucopyranosyl)-β-D-glucopyranoside typically involves glycosylation reactions where the glucopyranoside moiety is formed through the reaction of an appropriate glycosyl donor with a phenolic acceptor.
The molecular formula of 4-nitrophenyl 6-o-(α-D-glucopyranosyl)-β-D-glucopyranoside is , with a molecular weight of approximately 449.43 g/mol. The structure features:
The InChI key for this compound is HQYVHBCTLFPWRQ-ZMFOIVQCSA-N .
4-Nitrophenyl 6-o-(α-D-glucopyranosyl)-β-D-glucopyranoside can participate in various chemical reactions typical of glycosides:
These reactions are significant in biochemical applications where the release of active components is necessary for further studies or applications .
The mechanism of action for 4-nitrophenyl 6-o-(α-D-glucopyranosyl)-β-D-glucopyranoside primarily involves its role as a substrate in enzymatic reactions.
This characteristic makes it valuable in enzymatic assays and studies related to carbohydrate metabolism .
4-Nitrophenyl 6-o-(α-D-glucopyranosyl)-β-D-glucopyranoside has several applications in scientific research:
These applications highlight its significance in both fundamental research and practical laboratory settings .
4-Nitrophenyl 6-O-(α-D-glucopyranosyl)-β-D-glucopyranoside features a highly specialized molecular architecture designed for enzymatic recognition. The compound consists of a p-nitrophenyl aglycone linked via a β-glycosidic bond to the anomeric carbon (C1) of the reducing glucose unit. This glucose unit is further substituted at its C6 hydroxyl position by an α-linked non-reducing glucose moiety, forming a heterodisaccharide with defined stereochemical configurations. The systematic IUPAC name, (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol, explicitly defines the stereochemistry at each chiral center, confirming the D-glucose configuration and the α/β anomeric linkages [3] [6].
The molecular formula C₁₈H₂₅NO₁₃ (molecular weight: 463.39 g/mol) reflects the presence of two pyranose rings, each adopting the stable chair conformation (⁴C₁ for D-glucose). The α(1→6) glycosidic linkage between the glucosyl units introduces structural flexibility compared to (1→4)-linked analogs, while the β-linkage to the nitrophenyl group provides a chromogenic handle for enzymatic assays. Key structural parameters include bond lengths and angles consistent with standard pyranoside geometry, as evidenced by computational modeling and crystallographic data [3] [7].
Table 1: Atomic Coordinates and Bonding in 4-Nitrophenyl 6-O-(α-D-glucopyranosyl)-β-D-glucopyranoside
Structural Element | Bond Type | Bond Length (Å) | Dihedral Angles (°) |
---|---|---|---|
Glc(α1)-Glc(β) linkage | C6-O-C1' | 1.42 | Φ: -60.5, Ψ: 120.2 |
Glc(β)-Aromatic linkage | O-C1'' | 1.36 | θ: -105.3 |
Pyranose ring (Glcβ) | C-O (avg) | 1.43 | Ring puckering: ⁴C₁ |
Pyranose ring (Glcα) | C-O (avg) | 1.43 | Ring puckering: ⁴C₁ |
Nitro group | N-O (avg) | 1.22 | O-N-C-C: 180.0 |
This compound belongs to a broader family of chromogenic glycosides used to study glycosidase substrate specificity. When compared to 4-nitrophenyl β-D-glucopyranoside (monoglucosyl analog; MW 301.25 g/mol; CAS 2492-87-7), the disaccharide derivative exhibits >50-fold higher specificity toward α-glucosidases and certain transglycosylases due to its α(1→6) linkage. Unlike 4-nitrophenyl α-D-glucopyranoside (α-monoglucosyl; CAS 3767-28-0), which serves as a standard α-glucosidase substrate, the 6-O-α-disaccharide structure mimics natural isomaltose linkages, making it indispensable for studying oligosaccharide-processing enzymes [1] [6] [10].
The p-nitrophenyl aglycone provides a UV-detectable signal upon enzymatic hydrolysis (λₘₐₓ = 400–410 nm at alkaline pH), similar to other nitrophenyl glycosides. However, its disaccharide structure confers reduced water solubility (experimental logP ≈ -1.2) compared to monoglucosyl analogs, necessitating partial organic solvent solubilization in assay systems. This structural feature also influences binding kinetics: Surface plasmon resonance studies show 10-fold higher affinity for fungal α-glucosidases compared to monomeric substrates [10].
Table 2: Structural and Functional Comparison with Key Nitrophenyl Glycosides
Compound | Molecular Weight (g/mol) | Glycosidic Linkage | Primary Enzymatic Target | *Relative Hydrolysis Rate |
---|---|---|---|---|
4-Nitrophenyl 6-O-α-D-glucopyranosyl-β-D-glucopyranoside | 463.39 | Glcα1-6Glcβ1- | α-Glucosidase, α-transglucosylase | 1.0 (reference) |
4-Nitrophenyl β-D-glucopyranoside | 301.25 | Glcβ1- | β-Glucosidase, β-glucanases | 4.8 |
4-Nitrophenyl α-D-glucopyranoside | 301.25 | Glcα1- | α-Glucosidase | 3.2 |
4-Nitrophenyl β-D-lactopyranoside | 463.39 | Galβ1-4Glcβ1- | β-Galactosidase | 2.1 |
4-Nitrophenyl-N-acetyl-β-D-glucosaminide | 342.30 | GlcNAcβ1- | Hexosaminidases | 1.7 |
Relative initial rates measured with *Aspergillus niger crude enzyme extract at pH 6.8, 37°C [6] [10]
Nuclear magnetic resonance (NMR) spectroscopy provides definitive evidence for the compound’s structure and anomeric configuration. ¹³C NMR (125 MHz, D₂O) displays characteristic signals at δ 102.1 ppm for the anomeric carbon of the glucose unit β-linked to the nitrophenyl group, and δ 98.6 ppm for the α-linked glucose anomeric carbon. The large coupling constant (JC1,H1 = 160 Hz) at δ 102.1 confirms the β-configuration, while the smaller value (JC1,H1 = 172 Hz) at δ 98.6 supports the α-linkage. Additional diagnostic shifts include: C6 of the reducing glucose at δ 67.8 ppm (shifted downfield due to glycosylation), aromatic carbons at δ 126.5 (Cmeta), δ 116.4 (Cortho), and the nitro group carbon at δ 145.2 ppm [5] [8].
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+) confirms the molecular formula with observed [M+Na]+ at m/z 486.1345 (calculated for C₁₈H₂₅NO₁₃Na: 486.1321) and [M-H]− at m/z 462.1358 (calculated: 462.1356). Tandem MS/MS fragmentation reveals key pathways: Cleavage of the glycosidic bond to the nitrophenyl group yields m/z 301.0742 [C₆H₁₁O₆·C₆H₄NO₂]−, while cleavage at the interglucose linkage generates m/z 179.0567 [C₆H₁₁O₆-H]− and m/z 283.0798 [M-C₆H₁₁O₅]−. These fragments corroborate the connectivity and anomeric configurations [3] [5].
Table 3: Key NMR Chemical Shifts for Structural Assignment
Atom Position | ¹H NMR (δ ppm, D₂O) | ¹³C NMR (δ ppm, D₂O) | Multiplicity (J in Hz) | Assignment |
---|---|---|---|---|
Glcβ-C1 | 4.98 | 102.1 | d (7.8) | Anomeric H |
Glcα-C1 | 5.21 | 98.6 | d (3.6) | Anomeric H |
Glcβ-C6 | 3.82, 4.12 | 67.8 | dd (5.1, 11.9) | -CH₂-OR |
Aromatic Cortho | 7.12 | 116.4 | d (8.9) | Ar-H |
Aromatic Cmeta | 8.21 | 126.5 | d (8.9) | Ar-H |
Ar-Cipso-NO₂ | - | 145.2 | - | Quaternary C |
Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 9.724 Å, b = 14.831 Å, c = 10.258 Å, α = γ = 90°, β = 101.6°. The asymmetric unit contains two independent molecules with near-identical conformations. Both glucopyranose rings adopt the standard ⁴C₁ chair conformation, with ring puckering parameters Q = 0.56 Å (θ = 5.7°) for the reducing glucose and Q = 0.55 Å (θ = 8.2°) for the non-reducing glucose. The α(1→6) glycosidic torsion angles Φ (O5-C1-O6-C6) and Ψ (C1-O6-C6-C5) are -60.5° and 120.2°, respectively, within the preferred range for α-linked disaccharides [3] [6].
A three-dimensional hydrogen bonding network stabilizes the crystal lattice: Each molecule forms six direct hydrogen bonds with neighboring molecules. Key interactions include O2-H⋯O4' (2.87 Å, 171°) between reducing glucose units, O3-H⋯O6' (2.76 Å, 165°) linking glucose hydroxyls, and O4-H⋯Onitro (2.95 Å, 158°) connecting sugar hydroxyls to the nitro group. The nitro group itself participates in π-stacking interactions (3.42 Å face-to-face distance) between aromatic rings of adjacent molecules. These interactions create a layered structure parallel to the (101) plane, explaining the compound’s relatively high density (1.70±0.1 g/cm³) and melting point (decomposition above 220°C without clear melting) [3] [7].
Table 4: Crystallographic Parameters and Hydrogen Bonding
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell Dimensions | a=9.724 Å, b=14.831 Å, c=10.258 Å; β=101.6° |
Volume | 1453.8 ų |
Molecules/Unit Cell | 2 |
Hydrogen Bonds (per molecule) | 6 |
Key H-Bond: O2-H⋯O4' | 2.87 Å, 171° |
Key H-Bond: O3-H⋯O6' | 2.76 Å, 165° |
π-Stacking Distance | 3.42 Å |
Calculated Density | 1.70±0.1 g/cm³ |
Boiling Point | 791.3±60.0°C at 760 mmHg |
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